![molecular formula C18H17NO2 B1234630 [(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylbenzoic acid (3,4-dihydro-2H-naphthalen-1-ylideneamino) ester is a member of tetralins.
Wissenschaftliche Forschungsanwendungen
Host-Guest Chemistry : Pedireddi et al. (1998) explored the use of 3,5-Dinitro-4-methylbenzoic acid as a host molecule to accommodate guest molecules like 2,6-Dimethylnaphthalene, indicating potential applications in molecular recognition and complexation studies (Pedireddi et al., 1998).
Photophysics and Spectroscopy : Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives with structural similarities to the compound , examining their photophysical properties and solvent polarity effects, which could be relevant in the design of light-sensitive materials and sensors (Pannipara et al., 2017).
Environmental Degradation Studies : Chen and Cai (2016) used a novel fusant capable of degrading related naphthalene-based compounds, suggesting potential environmental applications in biodegradation and pollution control (Chen & Cai, 2016).
Anticancer Research : Salahuddin et al. (2014) investigated compounds structurally related to the compound for their anticancer properties, indicating potential applications in drug development and oncology research (Salahuddin et al., 2014).
Catalysis : Tavakoli et al. (2015) reported the use of ZrOCl2·8H2O as a catalyst for the synthesis of compounds including hydroxyl naphthalene-1,4-diones, highlighting potential applications in catalysis and chemical synthesis (Tavakoli et al., 2015).
Fluorescence Sensing : Ding et al. (2014) developed a tetrazole derivative for fluorescence sensing of metal ions, suggesting applications in bioimaging and chemical sensing (Ding et al., 2014).
Enzyme Inhibition Studies : Zhuang et al. (1997) synthesized compounds for the inhibition of specific enzymes, pointing towards possible uses in biochemistry and pharmaceutical research (Zhuang et al., 1997).
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate |
InChI |
InChI=1S/C18H17NO2/c1-13-6-4-9-15(12-13)18(20)21-19-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12H,5,8,11H2,1H3/b19-17- |
InChI-Schlüssel |
BBZNBHCMNOAMGH-ZPHPHTNESA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C\2/CCCC3=CC=CC=C32 |
SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



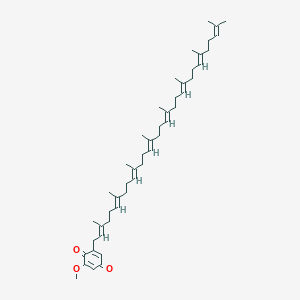
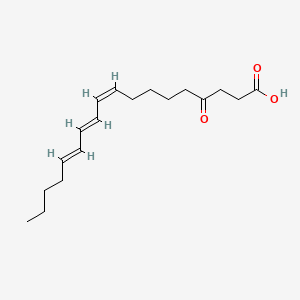

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)


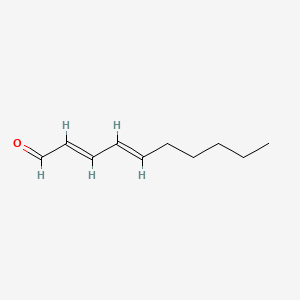
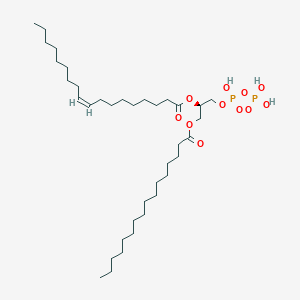
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
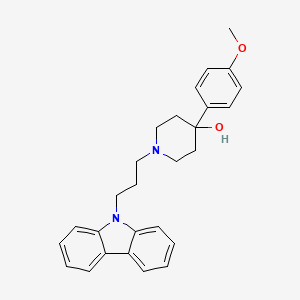

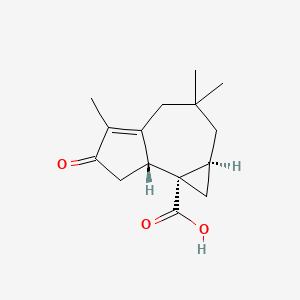
![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)
